6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
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Description
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as MQC and is a heterocyclic compound that consists of a pyrimidine ring fused with a quinoline ring.
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including compounds similar to 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide, are utilized as anticorrosive materials. These derivatives effectively adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. Their high electron density and the presence of polar substituents like methoxy (–OMe) contribute to their good effectiveness against metallic corrosion (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Heterocyclic Compounds
The compound has relevance in the synthesis of pyrimido[4,5-b]quinolines, which are known for their significant therapeutic importance. A novel method has been developed, offering a convenient one-step route to these derivatives, showcasing the compound's utility in producing biologically potent molecules (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Optical Sensors
Pyrimidine derivatives are excellent candidates for use as exquisite sensing materials, owing to their ability to form both coordination and hydrogen bonds. This makes them suitable for synthesizing optical sensors with a range of biological and medicinal applications (Jindal & Kaur, 2021).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their broad utility in technological advancements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
CNS Acting Drugs Development
Research has identified heterocycles like quinoline as potential lead molecules for the synthesis of compounds with CNS activity. The study of these compounds provides insights into developing novel CNS acting drugs with reduced adverse effects (Saganuwan, 2017).
properties
IUPAC Name |
6-methoxy-N-quinolin-6-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-21-14-8-13(17-9-18-14)15(20)19-11-4-5-12-10(7-11)3-2-6-16-12/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPDKKZRPSDGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide |
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